2-Hydroxypyridine-4-sulfonamide: Technical Profile & Synthesis Guide
2-Hydroxypyridine-4-sulfonamide: Technical Profile & Synthesis Guide
Part 1: Chemical Identity & Core Data
Compound Name: 2-Hydroxypyridine-4-sulfonamide Tautomeric Name: 2-Oxo-1,2-dihydropyridine-4-sulfonamide CAS Number: 1229741-62-1 Molecular Formula: C₅H₆N₂O₃S Molecular Weight: 174.18 g/mol
Tautomeric Equilibrium (Lactam-Lactim)
A critical feature of this compound is its tautomeric equilibrium. While often named as a "hydroxypyridine" (lactim form), the compound exists predominantly as the 2-pyridone (lactam form) in the solid state and in polar solvents. This distinction is vital for structural characterization (NMR, X-ray) and reactivity profiles.
| Feature | Lactim Form (2-Hydroxy) | Lactam Form (2-Pyridone) |
| Structure | Pyridine ring with -OH at C2 | Amide-like ring with C=O at C2 and NH at N1 |
| Dominance | Gas phase / Non-polar solvents | Solid state / Polar solvents (Water, DMSO) |
| Aromaticity | Fully aromatic pyridine ring | Aromatic character retained (6 |
| Reactivity | O-alkylation favored | N-alkylation favored |
Key Physical Properties
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Appearance: Off-white to pale yellow solid.
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Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (improved by pH adjustment).
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pKa: The sulfonamide group typically has a pKa
10.0, while the pyridone NH has a pKa 11.6.
Part 2: Synthesis & Experimental Protocols
Strategic Analysis: The Regioselectivity Challenge
Direct sulfonation of 2-hydroxypyridine (using oleum or chlorosulfonic acid) is not recommended for accessing the 4-isomer. The 2-hydroxy/2-oxo group directs electrophilic aromatic substitution (EAS) primarily to positions 3 and 5 (ortho/para).
To secure the sulfonyl group at position 4 (meta to the directing oxygen), one must utilize a nucleophilic displacement strategy or start from a pre-functionalized 4-substituted pyridine.
Protocol A: Synthesis via 2-Methoxy Precursor (Recommended)
This route ensures regiochemical purity by starting with the sulfonamide already installed or using a 4-chloro precursor, followed by O-demethylation.
Pathway:
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Precursor: 2-Methoxy-4-pyridinesulfonyl chloride (CAS 1060812-98-3).
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Amination: Reaction with ammonia to form the sulfonamide.
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Hydrolysis: Acidic cleavage of the methyl ether to reveal the pyridone.
Step-by-Step Methodology
Step 1: Amination
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Charge: Dissolve 2-methoxy-4-pyridinesulfonyl chloride (1.0 eq) in anhydrous THF (0.2 M concentration).
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Cool: Cool the solution to 0 °C under nitrogen atmosphere.
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Addition: Slowly bubble anhydrous ammonia gas or add 0.5 M ammonia in dioxane (3.0 eq) dropwise.
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Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours. Monitor by TLC/LC-MS.
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Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc, wash with water, dry over Na₂SO₄, and concentrate to yield 2-methoxy-4-pyridinesulfonamide.
Step 2: O-Demethylation (Hydrolysis)
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Charge: Dissolve the intermediate from Step 1 in concentrated HCl (or HBr in acetic acid).
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Reflux: Heat the mixture to reflux (approx. 100 °C) for 4–6 hours. This harsh condition cleaves the methyl ether.
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Neutralization: Cool to RT. Carefully neutralize with saturated NaHCO₃ or NaOH solution to pH 5–6 (isoelectric point region).
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Isolation: The product, 2-hydroxypyridine-4-sulfonamide, often precipitates upon neutralization. Filter the solid. If no precipitate forms, extract exhaustively with EtOAc/MeOH (9:1).
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Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Protocol B: Alternative via 2-Fluoro-4-pyridinesulfonamide
If 2-fluoro-4-pyridinesulfonamide is available, it can be hydrolyzed under basic conditions.
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Dissolve 2-fluoro-4-pyridinesulfonamide in 2M NaOH (aq).
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Heat at 80 °C for 12 hours. The hydroxide displaces the fluoride (SNAr mechanism).
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Acidify with HCl to pH 5 to precipitate the target 2-pyridone derivative.
Part 3: Visualization of Pathways
Tautomerism & Synthesis Workflow
The following diagram illustrates the lactam-lactim equilibrium and the recommended synthetic pathway.
Caption: Top: The lactam-lactim tautomerism favoring the 2-pyridone form. Bottom: The regioselective synthesis route avoiding direct sulfonation issues.
Part 4: Applications in Drug Discovery
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs). The 2-hydroxypyridine moiety adds a unique hydrogen-bonding donor/acceptor motif (the lactam unit) that differs from the standard benzene sulfonamide scaffold.
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Mechanism: The sulfonamide nitrogen coordinates to the Zinc (Zn²⁺) ion in the CA active site.
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Selectivity: The pyridine ring's polarity can alter isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).
Fragment-Based Drug Design (FBDD)
This molecule serves as an excellent fragment due to its low molecular weight (174 Da) and high ligand efficiency potential.
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Vectors for Growth:
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N1-Position: Alkylation here allows extension into the solvent-exposed region.
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C3/C5-Positions: Halogenation (e.g., bromination) at these positions allows for subsequent cross-coupling (Suzuki/Sonogashira) to build complexity.
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References
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ChemSrc. 2-Hydroxypyridine-4-sulfonamide CAS Database Entry. [Link][1]
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PubChem. Compound Summary for CID 119083783 (2-hydroxypyridine-4-sulfonamide). [Link]
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Baxendale, I. R., et al. "The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents." Tetrahedron, 2005. (Discusses sulfonamide synthesis on heterocycles). [Link]
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Supuran, C. T. "Carbonic anhydrase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2010. (Context for sulfonamide biological activity).[1][2][3][4][5][6] [Link]
Sources
- 1. 2-Methoxypyridine-4-sulfinic acid | Benchchem [benchchem.com]
- 2. Synthesis of novel dipeptide sulfonamide conjugates with effective carbonic anhydrase I, II, IX, and XII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of bulky-tailed sulfonamides incorporating pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-1(5H)-yl) moieties and evaluation of their carbonic anhydrases I, II, IV and IX inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-[(4-Fluorophenyl)sulfonyl-(2-Hydroxyethyl)amino]-N-Oxo-Ethanamide | C10H11FN2O5S | CID 49867124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
